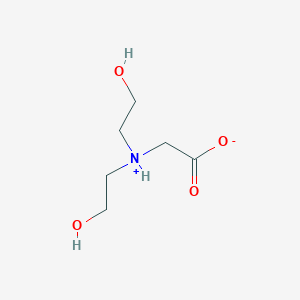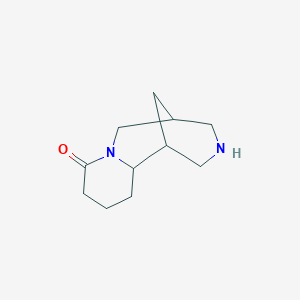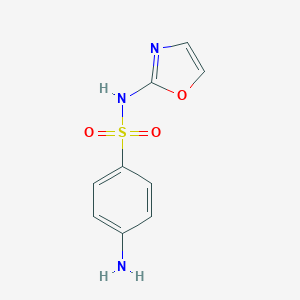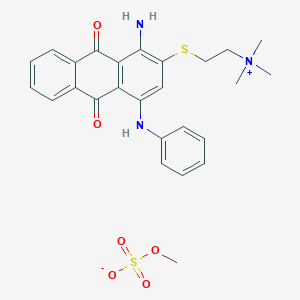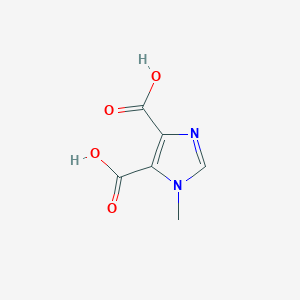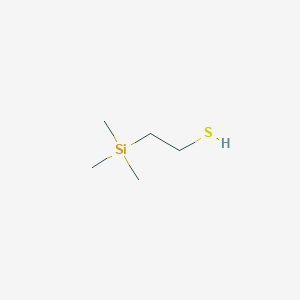
3-Iodo-4-methylthiophene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methylthiophene typically involves the iodination of 4-methylthiophene. One common method is the electrophilic substitution reaction, where iodine is introduced into the thiophene ring. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid to facilitate the iodination process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone or dimethylformamide.
Electrophilic Substitution: Iodine with oxidizing agents like hydrogen peroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts with appropriate ligands.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile or electrophile used.
Oxidation Products: Thiophene sulfoxides and sulfones.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
3-Iodo-4-methylthiophene has diverse applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Pharmaceuticals: Potential precursor for the synthesis of biologically active molecules with antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: Employed in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methylthiophene depends on its specific application. In organic electronics, its conductive properties arise from the delocalization of electrons within the thiophene ring. In pharmaceuticals, the compound may interact with biological targets, such as enzymes or receptors, through various binding interactions, leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative or application.
Comparison with Similar Compounds
3-Bromo-4-methylthiophene: Similar structure with a bromine atom instead of iodine.
3-Chloro-4-methylthiophene: Contains a chlorine atom at the third position.
4-Methylthiophene: Lacks the halogen substituent.
Comparison:
Reactivity: 3-Iodo-4-methylthiophene is generally more reactive in substitution reactions compared to its bromo and chloro counterparts due to the larger size and lower electronegativity of iodine.
Applications: While all these compounds can be used in organic synthesis, the specific choice depends on the desired reactivity and the nature of the final product. The iodine derivative is often preferred for coupling reactions due to its higher reactivity.
Properties
IUPAC Name |
3-iodo-4-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IS/c1-4-2-7-3-5(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQPOXUMOAGCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312832 | |
| Record name | 3-Iodo-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16494-41-0 | |
| Record name | 3-Iodo-4-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16494-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
